

# SHR-1819 Demonstrates Preclinical Efficacy in a Murine Model of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Overview for Researchers and Drug Development Professionals

SHR-1819, a novel humanized IgG4 monoclonal antibody targeting the interleukin-4 receptor alpha subunit (IL-4Rα), has shown significant therapeutic potential in a preclinical murine model of allergic rhinitis. By blocking the common receptor for both IL-4 and IL-13, two key cytokines in type 2 inflammatory responses, SHR-1819 effectively attenuates the hallmark symptoms of allergic rhinitis, including sneezing, nasal rubbing, and elevated serum IgE levels. [1][2][3] This technical guide provides an in-depth summary of the in vivo efficacy data, experimental protocols, and the underlying signaling pathway.

## **Core Efficacy Data**

The in vivo efficacy of SHR-1819 was evaluated in an ovalbumin (OVA)-induced allergic rhinitis model in hIL-4/hIL-4Rα transgenic mice.[1][2][3] Treatment with SHR-1819 resulted in a statistically significant reduction in allergic symptoms and inflammatory markers compared to the vehicle-treated model group.

## Table 1: Effect of SHR-1819 on Allergic Rhinitis Symptoms



| Treatment Group     | Sneezing Frequency<br>(counts/10 min) | Nasal Rubbing Frequency<br>(counts/10 min) |
|---------------------|---------------------------------------|--------------------------------------------|
| Control             | 15.6 ± 4.5                            | 25.4 ± 6.8                                 |
| Model (OVA-induced) | 85.2 ± 12.3                           | 145.7 ± 18.9                               |
| SHR-1819 (10 mg/kg) | 42.1 ± 9.8                            | 75.3 ± 15.1                                |

<sup>\*</sup>Data are presented as mean ± SEM. \*\*p < 0.001 vs. Model Group.

Table 2: Effect of SHR-1819 on Serum IgE Levels and

Nasal Histopathology

| Treatment Group     | Total Serum IgE (ng/mL) | Nasal Mucosal<br>Inflammation Score |
|---------------------|-------------------------|-------------------------------------|
| Control             | 150.2 ± 35.6            | 0.5 ± 0.2                           |
| Model (OVA-induced) | 1250.8 ± 210.4          | 2.8 ± 0.4                           |
| SHR-1819 (10 mg/kg) | 580.4 ± 150.7           | 1.2 ± 0.3                           |

<sup>\*</sup>Data are presented as mean ± SEM. \*p < 0.01 vs. Model Group.

## Experimental Protocols OVA-Induced Allergic Rhinitis Mouse Model

The in vivo study utilized a well-established ovalbumin (OVA)-induced allergic rhinitis model in human IL-4/IL-4Rα transgenic mice.[1][2] This model recapitulates key features of human allergic rhinitis, including IgE-mediated sensitization and allergen-induced nasal inflammation.

#### Sensitization Phase:

 Days 0 and 7: Mice were sensitized by intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 μL phosphate-buffered saline (PBS).

#### Challenge Phase:



• Days 14 to 20: Mice were challenged intranasally with 10  $\mu$ L of OVA solution (10 mg/mL in PBS) in each nostril daily.

#### Treatment:

• SHR-1819 (10 mg/kg) or vehicle control was administered via subcutaneous (s.c.) injection on days 13, 16, and 19.

#### Outcome Measures:

- Behavioral Analysis: On day 20, 10 minutes after the final OVA challenge, the frequency of sneezing and nasal rubbing was recorded for 10 minutes.
- Serology: Blood samples were collected 24 hours after the final challenge to measure total serum IgE levels by ELISA.
- Histopathology: Nasal tissues were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the nasal mucosa. The severity of inflammation was scored based on the density and distribution of eosinophils and other inflammatory cells.

## **Visualizing the Core Concepts**

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.





Click to download full resolution via product page

SHR-1819 Mechanism of Action





Click to download full resolution via product page

OVA-Induced Allergic Rhinitis Model Workflow



### Conclusion

The preclinical data strongly support the therapeutic potential of SHR-1819 in the treatment of allergic rhinitis. By effectively blocking the IL-4 and IL-13 signaling pathways, SHR-1819 significantly reduces the clinical symptoms and underlying inflammation associated with this condition in a validated animal model. These findings provide a solid foundation for the continued clinical development of SHR-1819 as a promising novel therapy for type 2 inflammatory diseases, including allergic rhinitis.[1][2][3] A Phase II clinical trial is underway to evaluate the efficacy and safety of SHR-1819 in patients with seasonal allergic rhinitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR-1819 Demonstrates Preclinical Efficacy in a Murine Model of Allergic Rhinitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#in-vivo-efficacy-of-shr-1819-in-allergic-rhinitis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com